Comparative 5-HT4 Receptor Affinity: RS 67506 vs. RS 67333 and Prucalopride
In direct head-to-head comparison within the same study, RS 67506 exhibited a pKi of 8.8 for 5-HT4 binding sites in guinea pig striatum, marginally higher than its close structural analog RS 67333 (pKi = 8.7) [1]. When compared to the clinically used 5-HT4 agonist prucalopride across separate studies, RS 67506 demonstrates approximately 16-fold higher affinity (pKi 8.8 vs. 7.6 for prucalopride at the 5-HT4(a) receptor) [2].
| Evidence Dimension | 5-HT4 receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 8.8 |
| Comparator Or Baseline | RS 67333: pKi = 8.7; Prucalopride: pKi = 7.6 (5-HT4(a) splice variant) |
| Quantified Difference | RS 67506 exhibits 0.1 log unit higher affinity than RS 67333, and 1.2 log units (≈16-fold) higher than prucalopride |
| Conditions | Guinea pig striatal membranes labeled with [3H]-GR 113808 (RS 67333 comparison); Recombinant human 5-HT4(a) receptors labeled with [3H]GR113808 (prucalopride comparison) |
Why This Matters
Higher pKi indicates greater potency at the target, allowing lower working concentrations and potentially reduced off-target effects at higher doses.
- [1] Eglen RM, Bonhaus DW, Johnson LG, Leung E, Clark RD. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo. Br J Pharmacol. 1995 Aug;115(8):1387-92. View Source
- [2] Briejer MR, Bosmans JP, Van Daele P, et al. Prucalopride is a partial agonist through human and porcine atrial 5-HT4 receptors: comparison with recombinant human 5-HT4 splice variants. Naunyn Schmiedebergs Arch Pharmacol. 2005;371(2):147-156. View Source
